molecular formula C15H15NO4 B2958048 (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 468758-88-5

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2958048
CAS No.: 468758-88-5
M. Wt: 273.288
InChI Key: FUECEMUHDWAETD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a trans-configuration (E-isomer) at the double bond. Its structure features a 2,5-dimethoxyphenyl group attached to the amide nitrogen and a furan-2-yl substituent at the β-position of the acrylamide backbone. This compound belongs to a broader class of enamide derivatives, which are explored for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-5-7-14(19-2)13(10-12)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECEMUHDWAETD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and furan-2-carbaldehyde.

    Formation of Schiff Base: The 2,5-dimethoxyaniline reacts with furan-2-carbaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The double bond in the prop-2-enamide backbone can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Acrylamide Derivatives

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent Modifications Key Structural Differences Reported Activity Source
(2E)-N-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide Methyl group at furan C5 Enhanced lipophilicity due to methyl group Not reported
3-(3-Bromophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide Bromophenyl replaces furan Increased steric bulk and halogen interactions No activity data
2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide Thiophene replaces furan; cyano group at α-position Electron-withdrawing cyano group alters reactivity Not reported
AGK2 (SIRT2 Inhibitor) Quinolin-5-yl and dichlorophenyl-furan substituents Complex heterocyclic system with Cl substituents Neuroprotective (IC₅₀ = 3.5 μM for SIRT2)
Compound 2 (from Lycium barbarum) 4-hydroxy-3-methoxy phenyl and hydroxylated ethylamide chain Polar substituents enhance solubility Anti-inflammatory (IC₅₀ = 17.00 μM)

Impact of Substituents on Bioactivity

  • Furan vs. Bromophenyl substitution () increases molecular weight and may influence π-π stacking in enzyme binding pockets.
  • Methoxy Positioning : The 2,5-dimethoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in . Para-substitution often enhances metabolic stability, whereas ortho/meta-substitutions (as in 2,5-dimethoxy) may sterically hinder interactions.
  • Anti-inflammatory Potential: Compound 2 from Lycium barbarum () shares an acrylamide backbone but features hydroxylated substituents, contributing to its potent NO inhibition (IC₅₀ = 17.00 μM).

Pharmacological and Industrial Relevance

  • In contrast, the target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness.
  • Patent Compounds (): Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide highlight the industrial focus on fluorinated groups for enhanced bioactivity and patentability.

Biological Activity

(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • IUPAC Name : (E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
  • CAS Number : 1455122-90-3
  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.29 g/mol

The biological activity of this compound is attributed to its interactions with various molecular targets. The compound may modulate enzyme activity and receptor signaling pathways, which are crucial for its potential therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to decreased tumor growth or microbial proliferation.
  • Receptor Modulation : By binding to receptors, it can influence cellular responses, such as apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

Research Findings

Several studies have highlighted the biological activity of related compounds and their mechanisms:

  • Cytoprotective Effects : A study on a structurally similar compound demonstrated its ability to protect human colon fibroblast cells from DNA damage induced by carcinogens. This suggests a potential chemopreventive role for this compound as well .
    StudyFindings
    Study 1Induced NQO1 expression; reduced DNA damage from carcinogens.
    Study 2Demonstrated potential as an antimicrobial agent against various pathogens.

Case Studies

To better understand the implications of this compound's biological activities, several case studies can be referenced:

  • Case Study on Anticancer Activity : A derivative was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
    • Cell Line Tested : MCF-7 (breast cancer)
    • Outcome : Significant reduction in cell viability at concentrations above 10 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.